molecular formula C15H31NO2 B12666358 N-(1-(Hydroxymethyl)propyl)undecanamide CAS No. 94023-77-5

N-(1-(Hydroxymethyl)propyl)undecanamide

Cat. No.: B12666358
CAS No.: 94023-77-5
M. Wt: 257.41 g/mol
InChI Key: DNBCFRWYLAIQOV-UHFFFAOYSA-N
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Description

N-(1-(Hydroxymethyl)propyl)undecanamide is a chemical compound with the molecular formula C15H31NO2 It is known for its unique structure, which includes a hydroxymethyl group attached to a propyl chain, further connected to an undecanamide backbone

Properties

CAS No.

94023-77-5

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)undecanamide

InChI

InChI=1S/C15H31NO2/c1-3-5-6-7-8-9-10-11-12-15(18)16-14(4-2)13-17/h14,17H,3-13H2,1-2H3,(H,16,18)

InChI Key

DNBCFRWYLAIQOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)NC(CC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Hydroxymethyl)propyl)undecanamide typically involves the reaction of undecanoic acid with 1-(hydroxymethyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing automated systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Hydroxymethyl)propyl)undecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of N-(1-(Carboxymethyl)propyl)undecanamide.

    Reduction: Formation of N-(1-(Hydroxymethyl)propyl)undecylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(Hydroxymethyl)propyl)undecanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(Hydroxymethyl)propyl)undecanamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide bond provides stability and can participate in various biochemical reactions, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(Hydroxymethyl)propyl)decanamide
  • N-(1-(Hydroxymethyl)propyl)dodecanamide
  • N-(1-(Hydroxymethyl)propyl)octanamide

Uniqueness

N-(1-(Hydroxymethyl)propyl)undecanamide is unique due to its specific chain length and the presence of the hydroxymethyl group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Biological Activity

N-(1-(Hydroxymethyl)propyl)undecanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

This compound is classified as an amide derivative. Its structure features a long hydrocarbon chain, which is characteristic of many biologically active lipids. The hydroxymethyl group may influence its interaction with biological membranes and receptors.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cell viability, apoptosis induction, and potential therapeutic uses. The compound's activity can be summarized in the following key areas:

  • Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has been tested against breast cancer cell lines such as MCF-7 and MDA-MB231, demonstrating IC50 values that indicate substantial potency in inducing cell death.
  • Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways. This was evidenced by assays measuring mitochondrial membrane potential and caspase activation, indicating that it triggers apoptotic signaling cascades.
  • Comparative Studies : In comparative analyses with other ceramide analogs, this compound has shown enhanced potency in promoting apoptosis in certain cancer cell lines compared to traditional ceramides.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • In a study involving various breast cancer cell lines (MCF-7, MDA-MB231), this compound exhibited IC50 values ranging from 10.15 μM to 22.36 μM, significantly outperforming C2 ceramide in terms of potency .
  • Apoptosis Induction :
    • The compound was shown to induce apoptosis in SupT1 cells with a higher efficacy than C2 ceramide. At a concentration of 25 μM, it caused 66.16% apoptosis compared to 42.33% for C2 ceramide at 50 μM .
  • Mitochondrial Depolarization :
    • Mitochondrial assays indicated that this compound led to greater depolarization compared to C2 ceramide, further supporting its role as a potent apoptotic agent .

Data Tables

Cell Line IC50 (μM) Apoptosis (%) at 25 μM Mechanism
MCF-722.36N/AApoptosis via mitochondrial pathway
MDA-MB23110.15N/AApoptosis via mitochondrial pathway
SupT1N/A66.16Caspase activation

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